molecular formula C19H15N3O3 B5485893 N'-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

N'-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

Cat. No.: B5485893
M. Wt: 333.3 g/mol
InChI Key: QSXGNTWICBZJRR-NHDPSOOVSA-N
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Description

“N’-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide” is a complex organic compound. It contains a pyridine ring (a basic six-membered ring with one nitrogen atom), a naphthodioxine ring (a fused ring system containing two oxygen atoms), and a carbohydrazide group (a derivative of carboxylic acid with two amine groups) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups. Crystallography or spectroscopic methods like NMR could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution, while the carbohydrazide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many carbohydrazide derivatives have biological activity and could interact with biological targets in specific ways .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Its specific hazards would depend on its reactivity and potential biological activity .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure, studying its reactivity, and investigating potential applications .

Properties

IUPAC Name

N-[(Z)-pyridin-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(22-21-11-15-7-3-4-8-20-15)18-12-24-16-9-13-5-1-2-6-14(13)10-17(16)25-18/h1-11,18H,12H2,(H,22,23)/b21-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXGNTWICBZJRR-NHDPSOOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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